3-Phenylpropionic acid

概述

描述

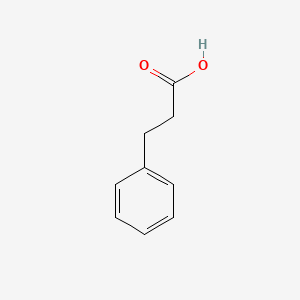

3-Phenylpropionic acid (3-PPA), also known as hydrocinnamic acid (CAS: 501-52-0), is a saturated aromatic carboxylic acid with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol. Structurally, it consists of a phenyl group attached to a three-carbon propionic acid chain. This compound is a microbial metabolite derived from amino acid degradation (e.g., phenylalanine) in the gut and is also synthesized by certain bacteria, including Bacteroides fragilis .

3-PPA has garnered attention for its biological roles, particularly in enhancing intestinal epithelial barrier function through activation of the aryl hydrocarbon receptor (AhR) signaling pathway . Additionally, it serves as a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, as its glycine conjugate, 3-phenylpropionylglycine (PPG), accumulates in the urine of affected individuals . Industrially, 3-PPA is used in organic synthesis, pharmaceuticals, and agrochemicals .

准备方法

- 有几种合成路线可以生产氢化肉桂酸:

方法 1: 从 开始,可以按如下方式合成:

方法 2: 在搅拌下,将 逐渐加入肉桂酸和氢氧化钠的混合物中。肉桂酸被还原为氢化肉桂酸。用盐酸酸化反应混合物以得到产物。

- 工业生产方法可能涉及这些路线的变体 .

化学反应分析

- 氢化肉桂酸会发生各种反应:

氧化: 它可以被氧化形成肉桂酸。

还原: 用钠汞齐或水合肼还原可以将其还原回肉桂酸。

取代: 它可以参与取代反应。

- 常用的试剂包括水合肼 、钠汞齐 和雷尼镍 。

- 主要产物取决于所使用的特定反应条件和试剂。

科学研究应用

Pharmaceutical Applications

3-Phenylpropionic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of HIV protease inhibitors, such as L-735,524. The synthesis process typically involves converting this compound into its corresponding acid chloride, which then participates in further chemical reactions to yield active pharmaceutical ingredients .

Case Study: HIV Protease Inhibitors

- Compound : L-735,524

- Role of this compound : Acts as an intermediate in the synthesis.

- Significance : Essential for developing treatments for HIV.

Biochemical Research

Recent studies highlight the role of this compound as a metabolite produced by gut microbiota, specifically from Bacteroides fragilis. This metabolite has been shown to enhance the intestinal epithelial barrier by activating aryl hydrocarbon receptor signaling pathways. This finding suggests potential therapeutic strategies for improving gut health and treating gastrointestinal disorders .

Table 1: Effects of this compound on Gut Health

| Study | Microbial Source | Mechanism | Outcome |

|---|---|---|---|

| PMC10165798 | Bacteroides fragilis | Activation of AhR signaling | Enhanced intestinal barrier function |

Metabolic Disorders

This compound is also relevant in metabolic studies, particularly concerning its role as a biomarker for certain metabolic disorders. It is produced during the bacterial degradation of phenylalanine in the intestines and has been identified as a pathognomonic marker in urine for medium-chain acyl-CoA dehydrogenase deficiency .

Case Study: Medium-Chain Acyl-CoA Dehydrogenase Deficiency

- Biomarker : this compound

- Significance : Diagnostic marker for metabolic disorders.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activities against various pathogens. For instance, chlorinated derivatives have shown significant effects against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Pathogen | Activity Level |

|---|---|---|

| Chlorinated derivatives | Staphylococcus aureus | Significant |

| Chlorinated derivatives | Escherichia coli | Significant |

| Chlorinated derivatives | Candida albicans | Modest |

Food Industry Applications

In the food industry, this compound is utilized for its preservative qualities and to enhance flavor profiles. It is often added to food products to maintain aroma quality and can also serve as a sweetening agent .

作用机制

- 氢化肉桂酸发挥作用的确切机制尚未得到广泛研究。

- 它可能与特定的分子靶标或通路相互作用,但需要进一步研究。

相似化合物的比较

Structural and Chemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- 3-PPA vs. Cinnamic acid : The absence of a double bond in 3-PPA reduces reactivity compared to cinnamic acid, making it less prone to oxidation .

- 3-PPA vs. Benzoic acid : The longer aliphatic chain in 3-PPA allows for distinct metabolic pathways, such as β-oxidation, whereas benzoic acid undergoes direct conjugation (e.g., glycine → hippuric acid) .

Metabolic Pathways

Table 2: Enzymatic and Metabolic Comparisons

Key Findings :

- 3-PPA Degradation : In Haloferax archaea, 3-PPA is metabolized via β-oxidation to benzoyl-CoA, regulated separately from the gentisate pathway . In contrast, Escherichia coli catabolizes 3-PPA into 3-(2,3-dihydroxyphenyl)propionic acid, followed by meta-fission to yield succinate and pyruvate .

Table 3: Functional and Application Comparisons

Key Insights :

- Antimicrobial Activity : 3-PPA and its dimer (4,4′-oxybis[this compound]) exhibit antimicrobial effects against Staphylococcus aureus and E. coli .

生物活性

3-Phenylpropionic acid (3-PPA) is a compound that has garnered attention for its various biological activities, particularly in relation to gut health, metabolic processes, and potential therapeutic applications. This article delves into the biological activity of 3-PPA, highlighting its mechanisms of action, effects on health, and relevant case studies.

Overview of this compound

3-PPA is a metabolic byproduct primarily generated from the bacterial degradation of phenylalanine in the gut. It has been identified as an important compound in maintaining intestinal health and has implications in various metabolic pathways.

1. Gut Microbiota Interaction

Recent studies have shown that 3-PPA plays a significant role in enhancing the intestinal epithelial barrier. It activates the aryl hydrocarbon receptor (AhR) signaling pathway, which is crucial for maintaining gut integrity. Specifically, metabolites derived from Bacteroides fragilis have been linked to increased production of 3-PPA, thereby promoting the epithelial barrier function .

2. Skeletal Muscle Development

Research indicates that 3-PPA influences skeletal muscle growth by modulating key signaling pathways. It has been shown to interact with Foxo3/NAD+ signaling, which is vital for muscle development and regeneration . This interaction suggests potential applications for 3-PPA in muscle-wasting conditions.

Biological Activities

The biological activities of 3-PPA can be summarized as follows:

| Activity | Description |

|---|---|

| Intestinal Barrier Enhancement | Promotes the integrity of the intestinal epithelial barrier via AhR activation. |

| Muscle Growth Promotion | Interacts with signaling pathways to support skeletal muscle development. |

| Metabolic Substrate | Serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). |

Case Study: Intestinal Health

In a study focusing on pigs, manipulation of gut microbiota to enhance levels of 3-PPA resulted in improved intestinal barrier function, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Research on Metabolic Disorders

A pivotal study highlighted that 3-PPA's glycine-conjugate, 3-phenylpropionylglycine, serves as a biomarker for medium-chain acyl-CoA dehydrogenase deficiency. This finding underscores the importance of monitoring 3-PPA levels in metabolic disorders related to fatty acid oxidation .

Safety and Toxicity Assessments

Safety assessments indicate that 3-PPA is not genotoxic and poses minimal risk at current exposure levels. Studies have shown no significant adverse effects related to skin sensitization or reproductive toxicity under regulated usage conditions .

常见问题

Basic Research Questions

Q. How can researchers determine the solubility and partition coefficient (LogP) of 3-phenylpropionic acid in aqueous systems?

- Methodological Answer : Solubility can be quantified using high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry under controlled pH and temperature conditions. LogP values are typically measured via shake-flask experiments, where the compound is partitioned between octanol and water phases, followed by quantification using gas chromatography (GC) . Computational tools like COSMO-RS can also predict LogP based on molecular descriptors, though experimental validation is critical due to pH-dependent ionization (pKa = 4.73) affecting partitioning .

Q. What are the primary metabolic pathways of this compound in human microbiota, and how can these be experimentally traced?

- Methodological Answer : Gut microbial metabolism can be studied using in vitro fecal fermentation models with isotopically labeled this compound (e.g., ¹³C or deuterium isotopes). Metabolites are identified via liquid chromatography-mass spectrometry (LC-MS), focusing on phenylpropanoic acid derivatives such as dihydrocaffeic acid, a known antioxidant metabolite. Comparative analyses across microbial communities (e.g., human vs. porcine microbiota) reveal species-specific degradation pathways .

Q. How can the purity of this compound be validated prior to in vitro assays?

- Methodological Answer : Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and HPLC for quantitative analysis. Thermal methods like differential scanning calorimetry (DSC) can detect impurities based on melting point deviations (e.g., pure this compound melts at ~48°C). Sublimation enthalpy data (ΔsubH° = 105.3 kJ/mol) from thermodynamic studies provide additional validation .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the role of this compound in modulating intestinal epithelial barrier function via AhR signaling?

- Methodological Answer : Use in vivo murine models with dextran sulfate sodium (DSS)-induced colitis to assess barrier integrity via serum biomarkers (e.g., diamine oxidase, D-lactate). AhR activation is tested by co-administering this compound with antagonists like StemRegenin 1. Immunoblotting for tight junction proteins (ZO-1, E-cadherin) and RNA-seq of AhR target genes (e.g., CYP1A1) confirm mechanistic pathways. Metabolomic profiling of fecal samples links microbial-derived this compound to observed effects .

Q. How should researchers address discrepancies in thermodynamic data (e.g., sublimation enthalpy) reported for this compound?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., calorimetry vs. vapor pressure methods). To resolve this, perform comparative studies using NIST-validated protocols and cross-reference with computational models (e.g., quantum mechanical calculations). Sublimation enthalpy (ΔsubH°) should be reported with standard deviations and correlated with crystal lattice energy calculations .

Q. In studies where this compound exhibits both pro-oxidant and antioxidant effects, how can experimental conditions be optimized to clarify its mechanistic role?

- Methodological Answer : Dose-response assays in cell models (e.g., Caco-2 or HepG2) under oxidative stress (e.g., H₂O₂ exposure) can delineate dual effects. Redox activity is quantified via assays like DPPH radical scavenging and lipid peroxidation inhibition. Control variables include pH (to modulate ionization) and co-factors (e.g., metal ions). Transcriptomic analysis of Nrf2/ARE pathways further clarifies context-dependent behavior .

Q. What experimental approaches are suitable for investigating the off-flavor contribution of this compound in microbial fermentation systems?

- Methodological Answer : Use omission analysis in flavor profiling, as demonstrated in Pichia pastoris studies. Sensory panels score odor attributes (e.g., sweaty, metallic) on a 5-point scale, while GC-olfactometry identifies key volatiles. Dose-threshold determination and correlation with microbial metabolic flux (e.g., via ¹³C metabolic flux analysis) isolate this compound’s contribution to off-flavors .

Q. What spectroscopic techniques are optimal for characterizing the structural conformation of this compound in different pH conditions?

- Methodological Answer : Surface-enhanced Raman scattering (SERS) on silver colloids reveals pH-dependent adsorption behavior. At neutral pH, the carboxylate group binds to the metal surface, orienting the aromatic ring perpendicularly. Comparative analysis with trans-cinnamic acid (a dehydrogenation product) distinguishes adsorption mechanisms. Charge-transfer contributions are quantified via resonance Raman spectroscopy .

Q. Data Contradiction and Validation

Q. How can conflicting reports on this compound’s bioactivity (e.g., antioxidant vs. pro-inflammatory) be reconciled?

- Methodological Answer : Context-dependent effects often stem from concentration thresholds and model systems. For example, low concentrations (≤10 µM) may activate antioxidant pathways via Nrf2, while higher doses (>50 µM) induce pro-inflammatory MAPK signaling. Dose-range finding studies and in vivo pharmacokinetic profiling (e.g., tissue distribution) are critical. Meta-analyses of transcriptomic datasets across studies can identify consensus pathways .

Q. What strategies validate the microbial origin of this compound in complex biological samples?

- Methodological Answer : Stable isotope probing (SIP) with ¹³C-labeled precursors (e.g., phenylalanine) tracks microbial biosynthesis in fecal samples. Germ-free mouse models colonized with specific microbiota (e.g., Bacteroides fragilis) confirm production. Metagenomic sequencing links bacterial gene clusters (e.g., phenylpropanoate catabolism genes) to metabolite abundance .

属性

IUPAC Name |

3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047064 | |

| Record name | Hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour | |

| Record name | Hydrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280.00 °C. @ 760.00 mm Hg | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

501-52-0 | |

| Record name | Benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q445IN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 48 °C | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。